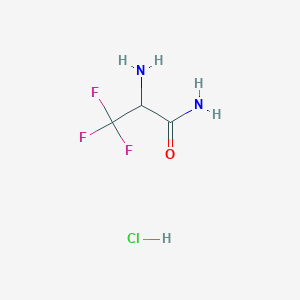

![molecular formula C11H14N4O B2508433 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-97-4](/img/structure/B2508433.png)

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

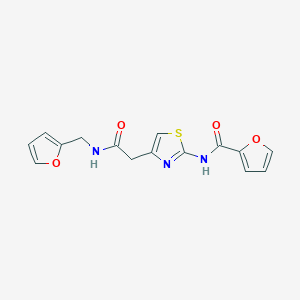

The compound “8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are known to be good scaffolds for the development of biologically active compounds . They are usually reluctant to dehydrogenate to give C5–C6 unsaturated compounds, which usually have higher activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods . An autocatalytic photochemical dehydrogenation process has been developed, which involves irradiating the corresponding 5,6-dihydro derivative (with a variety of substituents at C2, C4, C5, C6, and N8) at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process does not require any external photosensitizer .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-ones is characterized by a pyrimidine ring fused with a pyridine ring . The compound “8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” would have additional ethyl and ethylamino substituents at the 8 and 4 positions, respectively.Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are known to undergo autocatalytic photoinduced oxidative dehydrogenation . This reaction involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- One-Step Synthesis of Pharmacophores : A green approach for synthesizing pharmacologically important compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been developed. This method demonstrates step economy, reduced catalyst loading, and easy purification, highlighting the chemical's utility in efficient drug synthesis (Taoda Shi et al., 2018).

Biological Activities

- Antimicrobial Agents : Compounds derived from pyridines, pyrimidinones, oxazinones, and their derivatives, using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities. This suggests the potential of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one in developing new antimicrobial agents (A. Hossan et al., 2012).

- Cyclin-Dependent Kinase Inhibition : The compound has been identified as an inhibitor of cyclin-dependent kinases (Cdks), a class of enzymes vital for cell cycle regulation. Modifying the compound's structure has yielded analogues with potent inhibitory activities, which could be explored for cancer therapy (M. Barvian et al., 2000).

Chemical Properties and Reactions

- Synthetic Pathways : Research into the chemical's synthesis from 4-amino-nicotinic acid illustrates its versatility and the potential for creating a wide range of derivatives. These synthetic routes offer insights into developing new compounds with varied biological activities (A. G. Ismail & D. Wibberley, 1967).

Eigenschaften

IUPAC Name |

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-12-10-8-5-6-9(16)15(4-2)11(8)14-7-13-10/h5-7H,3-4H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWSRJINHIDSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C=CC(=O)N(C2=NC=N1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)